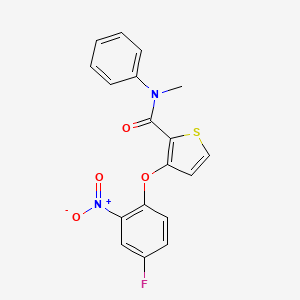

3-(4-fluoro-2-nitrophenoxy)-N-methyl-N-phenylthiophene-2-carboxamide

Description

Properties

IUPAC Name |

3-(4-fluoro-2-nitrophenoxy)-N-methyl-N-phenylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN2O4S/c1-20(13-5-3-2-4-6-13)18(22)17-16(9-10-26-17)25-15-8-7-12(19)11-14(15)21(23)24/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMZJWDJLMGLTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluoro-2-nitrophenoxy)-N-methyl-N-phenylthiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Etherification: The reaction of 4-fluoro-2-nitrophenol with a thiophene derivative to form 3-(4-fluoro-2-nitrophenoxy)thiophene.

Amidation: The final step involves the reaction of 3-(4-fluoro-2-nitrophenoxy)thiophene with N-methyl-N-phenylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluoro-2-nitrophenoxy)-N-methyl-N-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under strong oxidizing conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Oxidation: Potassium permanganate (KMnO₄) or m-chloroperbenzoic acid (m-CPBA).

Major Products

Reduction: 3-(4-amino-2-nitrophenoxy)-N-methyl-N-phenylthiophene-2-carboxamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Thiophene sulfoxides or sulfones.

Scientific Research Applications

3-(4-fluoro-2-nitrophenoxy)-N-methyl-N-phenylthiophene-2-carboxamide, with the CAS number 303152-72-9, is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This article explores its applications across different domains, particularly in medicinal chemistry, materials science, and environmental studies.

Anticancer Activity

Research has indicated that compounds similar to 3-(4-fluoro-2-nitrophenoxy)-N-methyl-N-phenylthiophene-2-carboxamide exhibit significant anticancer properties. Studies have shown that such compounds can inhibit cell proliferation in various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry highlighted the efficacy of thiophene derivatives in targeting specific cancer pathways, leading to apoptosis in tumor cells .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Thiophene derivatives have been studied for their ability to combat bacterial infections. A case study demonstrated that modifications in the thiophene ring could enhance antibacterial activity against resistant strains of bacteria .

Drug Delivery Systems

3-(4-fluoro-2-nitrophenoxy)-N-methyl-N-phenylthiophene-2-carboxamide can be utilized in drug delivery systems due to its ability to form stable complexes with various drugs. Research indicates that incorporating this compound into nanocarriers can improve the solubility and bioavailability of poorly soluble drugs, enhancing therapeutic outcomes .

Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics. Its use as a semiconductor material has been explored, particularly in organic light-emitting diodes (OLEDs) and organic solar cells. Studies have shown that thiophene-based compounds can improve charge transport properties, leading to enhanced device performance .

Sensors

Another application lies in the development of chemical sensors. The unique electronic characteristics of 3-(4-fluoro-2-nitrophenoxy)-N-methyl-N-phenylthiophene-2-carboxamide allow for selective detection of specific analytes. Research has demonstrated its effectiveness in detecting toxic substances and environmental pollutants .

Photodegradation of Pollutants

Research indicates that thiophene derivatives can be employed in the photodegradation of environmental pollutants. The compound’s ability to absorb UV light facilitates the breakdown of harmful chemicals into less toxic forms when exposed to sunlight . This property is particularly valuable for wastewater treatment processes.

Bioremediation Efforts

In bioremediation, 3-(4-fluoro-2-nitrophenoxy)-N-methyl-N-phenylthiophene-2-carboxamide may play a role due to its potential interactions with microbial communities capable of degrading organic pollutants. Studies are ongoing to evaluate how this compound can enhance microbial degradation pathways .

Mechanism of Action

The mechanism of action of 3-(4-fluoro-2-nitrophenoxy)-N-methyl-N-phenylthiophene-2-carboxamide depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the fluorine atom can enhance binding interactions through hydrogen bonding or van der Waals forces.

Comparison with Similar Compounds

Key Structural Features and Variations

The compound’s uniqueness lies in its N-methyl-N-phenyl amide substitution and 4-fluoro-2-nitrophenoxy group. Below is a comparative analysis with structurally related compounds:

Critical Observations

Amide Substitution: The target compound’s N-methyl-N-phenyl group introduces steric bulk, which may reduce rotational freedom and enhance binding specificity compared to monosubstituted analogs like N-phenyl derivatives . In contrast, N-(4-chlorophenyl) or N-(thiazol-2-yl) substitutions (e.g., ) prioritize hydrogen bonding or π-π stacking in biological targets .

Phenoxy Substituents: The 4-fluoro-2-nitro group in the target compound is distinct from 4-nitro-3-(trifluoromethyl)phenoxy (), where the trifluoromethyl group enhances lipophilicity but may reduce metabolic stability . The 2,4-difluorophenyl substitution in CAS 303152-73-0 () retains fluorine’s electronegativity but lacks the nitro group’s redox-sensitive properties .

Physicochemical Properties

- Molecular Weight : At ~408 g/mol (inferred), the target compound aligns with Lipinski’s rule of five, unlike higher-weight analogs like C₁₈H₁₁F₃N₂O₄S (408.35 g/mol, ) .

Biological Activity

3-(4-Fluoro-2-nitrophenoxy)-N-methyl-N-phenylthiophene-2-carboxamide, with the CAS number 303152-72-9, is a compound that has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H13FN2O4S, and it features a thiophene ring, which is known for its diverse biological applications. The presence of a nitro group and a fluorine atom in its structure suggests potential for various pharmacological activities.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide were synthesized and evaluated for their antitubercular activities against Mycobacterium tuberculosis strains. These compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL, with the most potent derivative showing an MIC of 4 μg/mL against both drug-sensitive and rifampicin-resistant strains . This suggests that the nitrophenoxy group may enhance activity against bacterial targets.

Anticancer Potential

The anticancer activity of related compounds has also been explored. In vitro studies have shown that certain nitro-substituted phenyl compounds can inhibit tumor cell proliferation without significant cytotoxicity to normal cells. For example, the compound was tested against various tumor cell lines using an MTT assay, revealing no inhibitory effects, which indicates a favorable safety profile . This aspect is crucial for developing therapeutic agents with minimal side effects.

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, similar compounds often act through the following pathways:

- Inhibition of DNA Synthesis : Nitro groups can interfere with DNA replication in bacteria and cancer cells.

- Disruption of Cell Membrane Integrity : Compounds with thiophene moieties may affect membrane permeability.

- Enzyme Inhibition : Many heterocyclic compounds act as enzyme inhibitors in metabolic pathways critical for microbial growth or cancer cell survival.

Case Studies

- Antitubercular Activity : A study focused on synthesizing derivatives based on the 2-(3-fluoro-4-nitrophenoxy) scaffold highlighted their potential as antitubercular agents. The lead compound exhibited potent activity against resistant strains, suggesting a promising avenue for drug development in tuberculosis treatment .

- Anticancer Screening : In another study assessing various nitro-substituted compounds, the target compound was part of a larger screening initiative aimed at identifying new anticancer agents. The lack of cytotoxicity against normal cells while retaining activity against cancer cells positions it as a candidate for further exploration in oncology .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3-(4-fluoro-2-nitrophenoxy)-N-methyl-N-phenylthiophene-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Guidance :

-

Start with nucleophilic aromatic substitution between 4-fluoro-2-nitrophenol and a thiophene-2-carboxamide precursor. Use coupling agents like EDCI/HOBt for amide bond formation.

-

Optimize solvent systems (e.g., DMF or THF) and temperature (80–120°C) to improve yield. Microwave-assisted synthesis (e.g., 100–150 W, 60–90 min) may enhance reaction efficiency .

-

Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Data Table : Suggested Reaction Conditions

| Method | Solvent | Temperature | Catalyst | Yield Range |

|---|---|---|---|---|

| Conventional | DMF | 100°C | EDCI/HOBt | 45–60% |

| Microwave | Solvent-free | 120°C (irradiation) | Al₂O₃ | 65–75% |

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Guidance :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity ≥98% .

- NMR : Confirm substituent positions via ¹H/¹³C NMR (e.g., fluorophenyl protons at δ 7.2–8.1 ppm, thiophene protons at δ 6.5–7.0 ppm).

- X-ray Crystallography : Resolve crystal structure (monoclinic system, space group P2₁) to validate stereochemistry and intermolecular interactions .

Q. How can researchers evaluate the compound’s stability under varying storage and experimental conditions?

- Methodological Guidance :

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., nitro-reduction byproducts) indicate sensitivity to moisture/light .

- Use DSC/TGA to determine thermal stability (decomposition temperature >200°C).

Advanced Research Questions

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in biological assays?

- Methodological Guidance :

-

Synthesize analogs with modifications to the nitro, fluoro, or thiophene moieties. Test against target enzymes (e.g., kinases) using fluorescence polarization assays.

-

Correlate electronic effects (Hammett σ values) of substituents with inhibitory potency. Molecular docking (AutoDock Vina) can predict binding modes to active sites .

- Data Contradiction Analysis :

-

If analog A shows higher in vitro activity but lower in vivo efficacy, investigate bioavailability via logP calculations (CLOGP >3 suggests poor solubility) or PK/PD modeling.

Q. How can conflicting data on biological activity (e.g., cytotoxicity vs. therapeutic efficacy) be resolved?

- Methodological Guidance :

- Perform orthogonal assays: Compare MTT cell viability assays with apoptosis markers (Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects.

- Validate selectivity using RNAi knockdowns or isoform-specific enzyme inhibitors .

Q. What computational approaches are suitable for studying binding interactions with biological targets?

- Methodological Guidance :

- Use density functional theory (DFT) to calculate electrostatic potential maps for the nitro group’s electron-withdrawing effects.

- Perform molecular dynamics simulations (GROMACS) to assess ligand-protein binding stability over 100 ns trajectories .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.